

L002 Intraperitoneal Injection Protocol: Application Notes for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

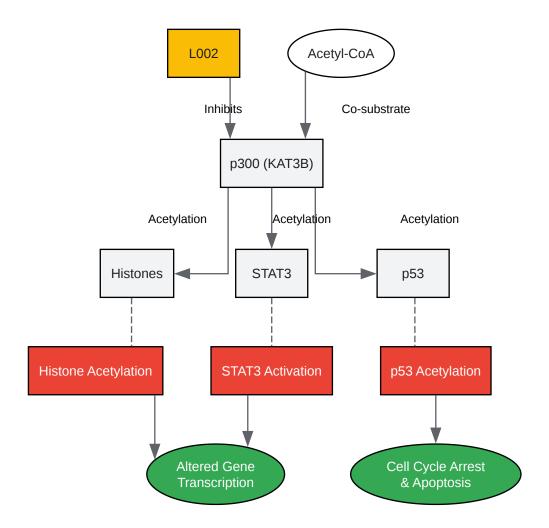
Introduction

L002, also known as NSC764414, is a potent, cell-permeable, and reversible small molecule inhibitor of the acetyltransferase p300 (KAT3B) with an IC50 of 1.98 μM.[1][2][3] By binding to the acetyl-CoA pocket, **L002** competitively inhibits the catalytic domain of p300. This inhibition blocks the acetylation of various protein targets, including histones and the tumor suppressor p53, and also suppresses the activation of STAT3.[1][3] Due to its role in regulating gene expression and cell signaling, p300 is a target of interest in several diseases. **L002** has demonstrated potential therapeutic applications in preclinical models of hypertension-induced cardiac hypertrophy and fibrosis, as well as in oncology.[1][2][3]

Mechanism of Action of L002

L002 exerts its biological effects by specifically targeting the acetyltransferase activity of p300. This leads to a downstream cascade of events, including the modulation of gene transcription and cellular signaling pathways.





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Figure 1: L002 mechanism of action.

Data Presentation L002 Solubility



Solvent	Solubility (mg/mL)	Molar Equivalent	Notes
DMSO	64	199.15 mM	Use fresh, anhydrous DMSO.
Ethanol	4	12.44 mM	
Water	Insoluble	-	_
DMF	30	-	_
DMSO:PBS (pH 7.2) (1:2)	0.25	-	Limited aqueous solubility.

Data sourced from various suppliers.[1][2][4][5] Solubility may vary slightly between batches.

In Vivo Efficacy of L002 in a Cardiac Hypertrophy Model

Parameter	Details	Reference
Animal Model	Mice with hypertension- induced cardiac hypertrophy and fibrosis.	[3]
Compound	L002	[3]
Dose	20 μg/gm body weight	[3]
Route	Intraperitoneal (IP) injection	[3]
Frequency	Every 3rd day	[3]
Duration	2 weeks	[3]
- Reversal of cardiac hypertrophy and fibrosis Observed Effects Reduced perivascular and interstitial collagen in the myocardium.		[3]

Experimental Protocols



Preparation of L002 for Intraperitoneal Injection

This protocol provides a method for preparing **L002** for in vivo administration based on its known solubility characteristics. Note: This formulation is a suggestion and may require optimization for your specific experimental needs.

Materials:

- L002 (powder)
- · Dimethyl sulfoxide (DMSO), sterile, anhydrous
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Equipment:

- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer

Procedure:

- Prepare a 20.8 mg/mL stock solution of L002 in DMSO.
 - Aseptically weigh the required amount of L002 powder.
 - Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 20.8 mg/mL.
 - Vortex thoroughly until the powder is completely dissolved.
- Prepare the final injection vehicle. The final formulation will be a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.



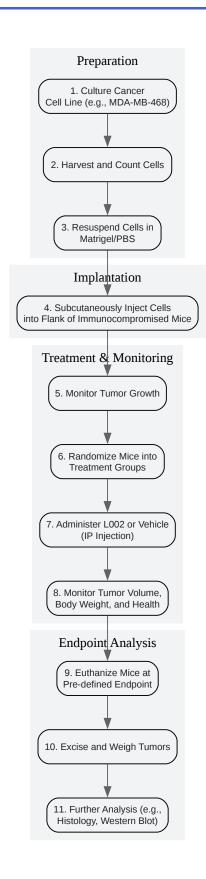
- In a sterile tube, combine the following in order, mixing well after each addition:
 - 100 μL of the 20.8 mg/mL L002 stock solution in DMSO.
 - 400 μL of sterile PEG300.
 - 50 μL of sterile Tween-80.
 - 450 μL of sterile Saline.
- This will result in a final L002 concentration of 2.08 mg/mL.
- Vortex the final solution to ensure it is a homogenous and clear solution.
- Administer to the animal based on the desired dosage. For a 20 μg/gm dose in a 25g mouse (total dose of 500 μg or 0.5 mg), you would inject approximately 240 μL of the 2.08 mg/mL solution.

Note on Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound. While the above formulation is a good starting point, other vehicles such as Carboxymethylcellulose (CMC-Na) for suspensions may also be considered, though a clear solution is generally preferred for IP injections to minimize irritation.

General Protocol for an In Vivo Xenograft Study

This protocol outlines a general workflow for evaluating the efficacy of **L002** in a subcutaneous tumor xenograft model.





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Figure 2: Workflow for a xenograft study.



Procedure:

- Cell Culture and Implantation:
 - Culture a relevant cancer cell line (e.g., MDA-MB-468 for breast cancer) under standard conditions.
 - \circ Harvest cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 μ L.
 - Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Treatment Initiation:
 - Monitor the mice for tumor formation.
 - Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
 - Begin intraperitoneal injections of L002 at the desired dose and schedule. The control group should receive the vehicle only.
- Monitoring and Endpoint:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5×10^{-2} x length x width²).
 - Monitor the body weight and overall health of the mice regularly.
 - Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.
 - At the end of the study, euthanize the mice, excise the tumors, and record their weights.
 Tumors can then be used for further analysis such as histology, immunohistochemistry, or western blotting.

Animal Monitoring and Welfare



It is imperative to closely monitor animals throughout the study for any signs of toxicity.

- Toxicology: As there is limited publicly available toxicology data for L002, it is crucial to conduct preliminary dose-finding and toxicity studies to determine the maximum tolerated dose (MTD).
- Observations: Daily cage-side observations should be performed to assess the overall health
 of the animals. Signs of toxicity can include, but are not limited to, weight loss, lethargy,
 ruffled fur, and changes in behavior.
- Endpoint Criteria: Establish clear humane endpoint criteria before the start of the study.

Disclaimer

This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. The provided protocols are examples and should be adapted and optimized by the end-user for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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